molecular formula C16H24O B2509024 (R)-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol CAS No. 142651-53-4

(R)-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol

Cat. No. B2509024
CAS RN: 142651-53-4
M. Wt: 232.367
InChI Key: BLYVFGQOFUGFPX-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol, also known as (R)-Tetrahydronaphthalen-2-yl)ethanol (R-THNE), is a naturally occurring compound with a variety of applications in scientific research. It is an important intermediate in the synthesis of various pharmaceuticals, including antibiotics, anti-cancer agents, and various other drugs. R-THNE is also a useful reagent in the synthesis of various other compounds, including chiral compounds, and has been widely studied in the fields of organic chemistry and medicinal chemistry.

Scientific Research Applications

Retinoid X Receptor (RXR) Agonism

(R)-1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol and its analogues have been explored for their potential as selective retinoid X receptor (RXR) agonists. These compounds, including bexarotene, have been studied for their ability to bind to RXR and activate RXR-dependent receptor pathways. They are evaluated for their potential to treat cutaneous T-cell lymphoma (CTCL) and other conditions, with some analogues showing enhanced therapeutic potential and selective RXR activation with minimal cross-signaling of the retinoic acid receptor (Heck et al., 2016).

Odorant Applications

A variant of (R)-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol, known as okoumal, has been synthesized and assessed for its olfactory properties. It exhibits typical ambery odor notes with woody facets, important for the perfume industry (Büttner et al., 2007).

Synthesis and Structural Analysis

Studies have been conducted on the synthesis of derivatives of (R)-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol and their structural analysis. This includes the development of procedures for the multigram synthesis of its derivatives, which are significant for various applications in organic chemistry and drug development (Zherebtsov et al., 2020).

Crystal Structure Analysis

Research on the crystal structure of related compounds has been performed to understand their molecular conformation, which is crucial for their biological activity and application in drug design (Massy-Westropp et al., 1993).

properties

IUPAC Name

(1R)-1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O/c1-11(17)12-6-7-13-14(10-12)16(4,5)9-8-15(13,2)3/h6-7,10-11,17H,8-9H2,1-5H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYVFGQOFUGFPX-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C(CCC2(C)C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC2=C(C=C1)C(CCC2(C)C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.